Mu-Phe-hPhe-FMK

Overview

Description

Mu-Phe-hPhe-FMK is a cell-permeable inhibitor of cathepsins B and L . It is an irreversible, non-toxic, and can be used in vitro . It has been found to inhibit tumor formation and growth .

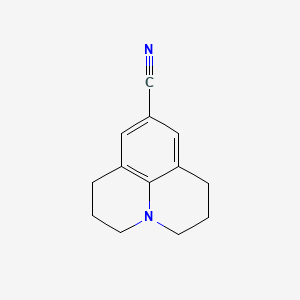

Molecular Structure Analysis

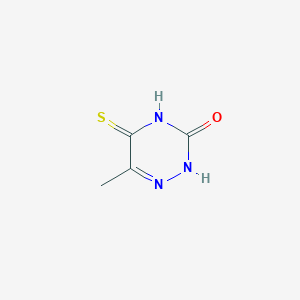

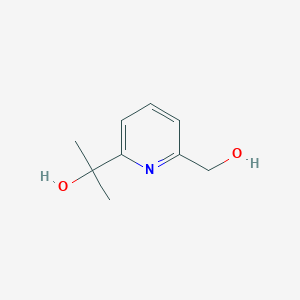

The molecular formula of Mu-Phe-hPhe-FMK is C25H30FN3O4 . Its molecular weight is 455.5 g/mol . The InChI and Canonical SMILES representations provide more details about its molecular structure .Physical And Chemical Properties Analysis

Mu-Phe-hPhe-FMK has a molecular weight of 455.5 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . It also has a rotatable bond count of 10 . Its topological polar surface area is 87.7 Ų .Scientific Research Applications

Cathepsin B Inhibition

Cathepsin B is a lysosomal cysteine protease involved in cellular protein turnover. It exhibits both endopeptidase and peptidyldipeptidase activity. Mu-Phe-hPhe-FMK irreversibly inhibits cathepsin B by covalently bonding to the –SH group of an adjacent cysteine residue on the target protein. This inhibition has implications in pathological conditions such as arthritis and tumor metastasis .

Cathepsin L Inhibition

Cathepsin L, the most potent lysosomal proteinase, has higher specific activity than cathepsin B in degrading physiological protein substrates. Unlike cathepsin B, cathepsin L can also generate kinins from high and low molecular weight kininogens in vitro. Mu-Phe-hPhe-FMK effectively inhibits cathepsin L, making it a valuable tool for studying protein degradation pathways and kinin generation .

Calpain Inhibition

Mu-Phe-hPhe-FMK inhibits calpain, another cysteine protease involved in various cellular processes. Calpains play roles in cell signaling, cytoskeletal remodeling, and apoptosis. By blocking calpain activity, this compound can be used to investigate these processes .

Trypanosome Trypanopain Inhibition

Trypanosome trypanopain, a cysteine protease in Trypanosoma cruzi, is essential for intracellular replication and intercellular transmission of the parasite. Mu-Phe-hPhe-FMK inhibits trypanopain, making it a potential candidate for antiparasitic drug development .

Tumor Formation and Growth Inhibition

Studies have shown that Mu-Phe-hPhe-FMK inhibits tumor formation and growth. Its ability to target cathepsins and other proteases involved in cancer progression makes it a promising compound for cancer research .

Other Applications

Beyond the specific fields mentioned above, Mu-Phe-hPhe-FMK may find applications in other areas, such as inflammation research, proteomics, and drug discovery. Researchers continue to explore its potential in various contexts .

Mechanism of Action

Target of Action

Mu-Phe-hPhe-FMK is primarily targeted towards cathepsins B and L , which are intracellular proteinases . These thiol proteinases play a crucial role in lysosomal protein catabolism . Cathepsin B is a lysosomal cysteine protease involved in cellular protein turnover . It exhibits both endopeptidase and peptidyldipeptidase activity . Cathepsin L, on the other hand, is the most powerful of the lysosomal proteinases and has a higher specific activity than cathepsin B in the degradation of physiological protein substrates .

Mode of Action

Mu-Phe-hPhe-FMK acts as an irreversible inhibitor of cathepsins B and L . The compound’s FMK group covalently bonds to the –SH of an adjacent cysteine residue on the target protein, resulting in irreversible inhibition . It is non-cytotoxic .

Biochemical Pathways

The biochemical pathways affected by Mu-Phe-hPhe-FMK primarily involve lysosomal protein catabolism . By inhibiting cathepsins B and L, the compound disrupts the normal functioning of these proteinases, thereby affecting the breakdown of proteins within the lysosomes .

Pharmacokinetics

Mu-Phe-hPhe-FMK is cell-permeable, which allows it to easily enter cells and exert its inhibitory effects . It is typically prepared as a 20 mM stock solution in dry DMSO . The compound is stable for 6-8 months when stored in frozen aliquots at -20 °C .

Result of Action

The inhibition of cathepsins B and L by Mu-Phe-hPhe-FMK can have several molecular and cellular effects. For instance, cathepsin B has been implicated in several pathological conditions including arthritis and tumor metastasis . Therefore, its inhibition could potentially impact these conditions. Similarly, the inhibition of cathepsin L, which can generate kinins from high and low molecular weight kininogens in vitro , could affect kinin production.

Action Environment

The action of Mu-Phe-hPhe-FMK can be influenced by environmental factors such as pH and temperature. For example, cathepsins B and L, the targets of Mu-Phe-hPhe-FMK, are active at slightly acidic pH . Therefore, changes in cellular pH could potentially affect the compound’s efficacy. Similarly, the stability of Mu-Phe-hPhe-FMK can be affected by temperature, as indicated by the recommended storage conditions .

Safety and Hazards

properties

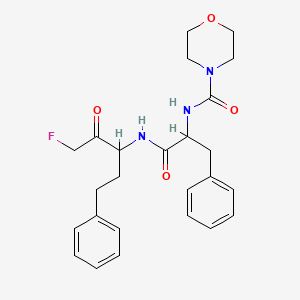

IUPAC Name |

N-[1-[(1-fluoro-2-oxo-5-phenylpentan-3-yl)amino]-1-oxo-3-phenylpropan-2-yl]morpholine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30FN3O4/c26-18-23(30)21(12-11-19-7-3-1-4-8-19)27-24(31)22(17-20-9-5-2-6-10-20)28-25(32)29-13-15-33-16-14-29/h1-10,21-22H,11-18H2,(H,27,31)(H,28,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZSXOQSYRMGNPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

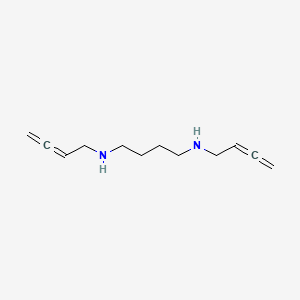

Canonical SMILES |

C1COCCN1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC3=CC=CC=C3)C(=O)CF | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00621310 | |

| Record name | N-(1-Fluoro-2-oxo-5-phenylpentan-3-yl)-Nalpha-(morpholine-4-carbonyl)phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

455.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mu-Phe-hPhe-FMK | |

CAS RN |

155149-67-0 | |

| Record name | N-(1-Fluoro-2-oxo-5-phenylpentan-3-yl)-Nalpha-(morpholine-4-carbonyl)phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-cyanophenyl)methyl]acetamide](/img/structure/B3060885.png)